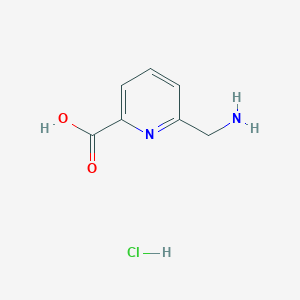

6-(Aminomethyl)picolinic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-4-5-2-1-3-6(9-5)7(10)11;/h1-3H,4,8H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODQIATUVBXDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(Aminomethyl)picolinic acid hydrochloride chemical structure and properties

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

6-(Aminomethyl)picolinic acid hydrochloride (6-AMPA-HCl) is a bifunctional pyridine scaffold widely utilized in medicinal chemistry as a pharmacophore for metalloenzyme inhibition and as a semi-rigid linker in fragment-based drug design (FBDD). Distinguished by its ability to form tridentate coordination complexes with divalent metal ions (Zn²⁺, Fe²⁺), this compound serves as a critical building block for developing matrix metalloproteinase (MMP) inhibitors and histone demethylase modulators.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and application strategies.[1]

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

-

IUPAC Name: 6-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride[1][2]

-

Molecular Formula: C₇H₈N₂O₂[1][2] · xHCl (typically 2HCl for stability)

-

Molecular Weight:

Structural Pharmacophore

The molecule features a 2,6-disubstituted pyridine ring.[1] The orthogonality of the carboxylic acid (position 2) and the primary amine (position 6) creates a "pincer" geometry.

-

Acidic Domain (C2): The carboxylic acid acts as a hydrogen bond acceptor/donor and a hard ligand for metal coordination.[1]

-

Basic Domain (C6): The aminomethyl arm provides rotational freedom, allowing the primary amine to engage in electrostatic interactions or hydrogen bonding within an enzyme pocket.[1]

-

Pyridine Core: Acts as a scaffold that modulates pKa and lipophilicity (LogP).[1]

Physicochemical Properties Table[1]

| Property | Value / Description | Relevance |

| Appearance | White to off-white crystalline powder | Purity indicator; colored impurities often indicate oxidation of the amine.[1] |

| Solubility | >50 mg/mL in Water; Soluble in DMSO | High aqueous solubility aids in biological assay formulation.[1] |

| Melting Point | >200°C (Decomposes) | High lattice energy typical of zwitterionic amino acid salts.[1] |

| pKa (Calc.) | pKa₁ ≈ 2.1 (COOH), pKa₂ ≈ 8.8 (NH₃⁺) | Exists as a zwitterion at physiological pH (7.4), affecting membrane permeability.[1] |

| Hygroscopicity | Moderate | The HCl salt is hygroscopic; requires storage under desiccant.[1] |

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthetic route avoids the direct handling of highly reactive chloromethyl intermediates by utilizing a nitrile reduction strategy.[1] This approach minimizes the formation of dimer impurities.[1]

Pathway Logic:

-

Starting Material: 2,6-Dimethylpyridine (2,6-Lutidine) or 6-Methylpicolinonitrile.[1]

-

Oxidation: Selective oxidation of one methyl group to the acid (or use of the cyano-ester).[1]

-

Reduction: Chemoselective reduction of the nitrile to the primary amine without reducing the pyridine ring.[1]

Validated Laboratory Synthesis Protocol

Target: 10g Batch of 6-(Aminomethyl)picolinic acid dihydrochloride.

Step 1: Synthesis of Methyl 6-cyanopicolinate

-

Reagents: Methyl 6-chloropicolinate, Zn(CN)₂, Pd(PPh₃)₄ (Catalyst), DMF.[1]

-

Protocol:

-

Charge a flask with Methyl 6-chloropicolinate (1 equiv) and Zn(CN)₂ (0.6 equiv) in dry DMF.

-

Degas with Argon for 15 min. Add Pd(PPh₃)₄ (5 mol%).[1]

-

Heat to 90°C for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with 1M HCl (to remove pyridine traces) and brine.[1] Dry over MgSO₄ and concentrate.

-

Yield: Expect ~85% as a white solid.

-

Step 2: Hydrogenation and Hydrolysis (The "One-Pot" Deprotection)

-

Reagents: Methyl 6-cyanopicolinate, Pd/C (10%), H₂ (g), MeOH, conc. HCl.

-

Protocol:

-

Dissolve the nitrile intermediate in MeOH (10 vol).

-

Add concentrated HCl (3 equiv) to protonate the resulting amine immediately, preventing secondary amine formation (dimerization).[1]

-

Add 10% Pd/C (10 wt%).[1]

-

Hydrogenate at 30 psi H₂ for 6 hours at RT.

-

Filtration: Filter catalyst through Celite under Nitrogen (Caution: Pyrophoric catalyst).

-

Hydrolysis: Add water to the filtrate and reflux for 2 hours to hydrolyze the methyl ester.

-

Isolation: Evaporate solvent to dryness. Recrystallize the residue from EtOH/Et₂O to yield the dihydrochloride salt.[1]

-

Synthesis Pathway Diagram

Caption: Chemoselective synthesis via Palladium-catalyzed cyanation followed by acid-mediated hydrogenation.

Part 3: Applications in Medicinal Chemistry[4]

Metalloproteinase Inhibition (MMP & JmjC)

The 6-AMPA scaffold acts as a "zinc-binding group" (ZBG).[1] Unlike hydroxamic acids, which often suffer from poor pharmacokinetics and non-selectivity, the picolinic acid moiety offers a more tunable profile.[1]

-

Mechanism: The pyridine nitrogen and the carboxylate oxygen coordinate to the catalytic Zinc ion.[1] The 6-aminomethyl arm extends into the S1' pocket, allowing for specific interactions with backbone residues.[1]

-

Design Strategy: Derivatize the 6-amino group with hydrophobic acyl chlorides or sulfonyl chlorides to probe the hydrophobic sub-pockets of the enzyme.[1]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<230 Da) and high solubility, 6-AMPA-HCl is an ideal fragment for:

-

Soak-in Crystallography: High solubility allows high-concentration soaking of protein crystals.[1]

-

Linker Utility: It serves as a semi-rigid linker that constrains the geometry between two pharmacophores better than a flexible alkyl chain.[1]

Coordination Mode Diagram

Caption: Bidentate/Tridentate binding mode of 6-AMPA to a catalytic Zinc center.

Part 4: Analytical Characterization & Handling

Quality Control Protocols

To ensure the integrity of the salt form (preventing disproportionation to the zwitterion), specific analytical conditions are required.

-

¹H NMR (D₂O, 400 MHz):

-

δ 8.15 (d, 1H, Py-H3)

-

δ 8.05 (t, 1H, Py-H4)

-

δ 7.65 (d, 1H, Py-H5)

-

δ 4.45 (s, 2H, CH₂-NH₂)

-

Note: The acidic protons (COOH, NH₃⁺) exchange with D₂O and are not visible.

-

-

HPLC Method:

Handling and Stability

-

Storage: Store at 2-8°C under Argon. The hydrochloride salt is hygroscopic.[1]

-

Stability: Stable in solid form for >2 years. In solution, avoid basic pH (>9) for prolonged periods to prevent oxidative degradation of the primary amine.[1]

-

Safety: Irritant to eyes and skin.[1][3][4] The dihydrochloride is acidic; handle with gloves and eye protection.[1]

References

-

Sigma-Aldrich. 6-(Aminomethyl)picolinic acid dihydrochloride Product Specification. Merck KGaA.[1] Link

-

Fluorochem. Product Analysis: 6-(Aminomethyl)picolinic acid dihydrochloride. Link

-

PubChem. Picolinic Acid Derivatives and Pharmacology. National Library of Medicine.[1] Link

-

BenchChem. Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Link

-

National Institutes of Health (PMC). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Link

Sources

A Researcher's Guide to Safety and Hazard Assessment for Novel Chemical Entities: A Case Study on CAS 2241594-35-2

Introduction: The Challenge of the Unknown

In the fast-paced world of research and drug development, scientists frequently synthesize or acquire novel chemical entities for which comprehensive safety data has not yet been established. CAS number 2241594-35-2 represents such a scenario. As of the time of this writing, a publicly available, specific Safety Data Sheet (SDS) for this compound is not accessible. This absence of formal documentation does not mean safety protocols are to be suspended; rather, it necessitates a more rigorous, science-led approach to hazard identification and risk management.

The fundamental principle when handling any uncharacterized substance is to treat it as potentially hazardous . This guide will walk you through a systematic process to infer potential hazards, establish robust handling protocols, and mitigate risks, ensuring that scientific discovery does not come at the cost of safety.

Initial Investigation: Gathering Intelligence on a Novel Compound

The first step in a risk assessment is to gather all available information. While a specific SDS may be elusive, other data sources can provide critical clues.

Chemical Identity and Structural Analogs

Searches for CAS 2241594-35-2 link it to chemical structures containing a difluorophenyl group and a triazole ring. This is significant because this scaffold is common to a class of antifungal drugs known as azoles, which includes fluconazole. This structural similarity is our first and most important clue. For instance, a related compound is 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (CAS 86404-63-9), an intermediate in the synthesis of fluconazole[1].

By examining the hazards of structurally similar and well-characterized compounds, we can make informed predictions about the potential risks of our novel substance.

Predictive Toxicology and Database Inferences

The European Chemicals Agency (ECHA) database contains information on a complex azole derivative, (2R,3S)-2-(2,4-DIFLUOROPHENYL)-3-(5-FLUORO-4-PYRIMIDINYL)-1-(1H-1,2,4-TRIAZOL-1-YL)-2-BUTANOL. According to the classification provided by companies to ECHA, this substance is toxic if swallowed, may damage fertility or the unborn child, is very toxic to aquatic life, and may cause organ damage through prolonged or repeated exposure[2]. It is also suspected of causing cancer[2].

This information on a structurally related, albeit more complex, molecule should be taken as a serious warning. The shared difluorophenyl and triazole moieties suggest that CAS 2241594-35-2 could potentially exhibit a similar hazard profile.

The Risk Assessment Workflow: From Prediction to Protection

A systematic risk assessment is crucial for managing the uncertainty associated with a novel compound. The following workflow provides a structured approach.

Caption: The Hierarchy of Controls for Chemical Safety.

For a novel compound like CAS 2241594-35-2, the most critical controls are:

-

Engineering Controls: All manipulations (weighing, dissolving, aliquoting) must be performed in a certified chemical fume hood or a glove box to prevent inhalation of powders or aerosols.

-

Administrative Controls: Access to the area where the compound is handled should be restricted. All personnel must be trained on the potential hazards of azole-like compounds and the specific SOP for this substance.

-

Personal Protective Equipment (PPE): A comprehensive PPE protocol is non-negotiable.

Table 1: Recommended PPE for Handling Compounds of Unknown Toxicity

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene Gloves (double-gloved recommended) | Provides a barrier against skin contact. Double-gloving is recommended for handling potent compounds. |

| Eye Protection | Chemical Splash Goggles or a Face Shield | Protects eyes from splashes and airborne particles. Standard safety glasses are insufficient. |

| Body Protection | Laboratory Coat (fully fastened) | Protects skin and personal clothing from contamination. |

| Respiratory Protection | May be required based on risk assessment | If there is a risk of aerosolization outside of a fume hood, a fitted respirator (e.g., N95 or higher) may be necessary.[3] |

Standard Operating Procedure (SOP) for Handling CAS 2241594-35-2

This section provides a template for a laboratory-specific SOP.

Objective: To define the safe handling procedures for milligram-to-gram scale quantities of CAS 2241594-35-2.

1. Pre-Handling Procedures: 1.1. Read and understand this SOP and the available hazard information for structural analogs. 1.2. Ensure the chemical fume hood is certified and functioning correctly. 1.3. Assemble all necessary equipment (spatulas, vials, solvents) and PPE before retrieving the compound. 1.4. Designate a specific area within the fume hood for handling the compound.

2. Handling Procedures (All steps to be performed in a fume hood): 2.1. Don the required PPE as specified in Table 1. 2.2. Carefully open the container, avoiding any dispersal of powder. 2.3. Use a dedicated spatula to weigh the desired amount of the compound onto weighing paper or directly into a tared vial. 2.4. To create a solution, add the solvent to the solid in the vial slowly to avoid splashing. 2.5. Cap the vial securely and ensure it is clearly labeled with the compound name, concentration, solvent, and date.

3. Post-Handling Procedures: 3.1. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. 3.2. Dispose of all contaminated disposables (gloves, weighing paper) in a designated hazardous waste container. 3.3. Remove PPE in the correct order to avoid self-contamination. 3.4. Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency Procedures: Planning for the Unexpected

Given the predicted hazards based on structural analogs, emergency procedures must be clearly defined.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

All laboratory personnel should know the location of safety showers, eyewash stations, and first-aid kits.

Conclusion: A Commitment to Scientific Integrity and Safety

The absence of a formal SDS for a novel compound like CAS 2241594-35-2 is a common challenge in research. However, it is a challenge that can be met with scientific rigor and a commitment to safety. By analyzing structural analogs, applying predictive toxicology principles, and adhering to a strict hierarchy of controls, researchers can confidently and safely explore the frontiers of science. This proactive approach to safety is not a barrier to discovery; it is an integral part of responsible and trustworthy scientific practice.

References

- LGC Standards. (2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl).

- European Chemicals Agency (ECHA). (August 25 2023) Substance Information.

- ChemPoint.com. Safety data sheet.

- PubChem. 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol.

- Fisher Scientific. (June 02 2010) SAFETY DATA SHEET.

- Fisher Scientific. (April 29 2010) SAFETY DATA SHEET.

- Safety Data Sheet. (July 07 2020) Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.

- MSDS of (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-Fluoro-4-Pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-Butanol. (April 09 2020).

- Sigma-Aldrich. 2-(2,4-difluorophenyl)-1,3-bis(1h-1,2,4-triazol-1-yl)propan-2-ol.

- Chemicalbook. (January 13 2026) 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-propanediol | 118689-07-9.

- Safety Data Sheet. 1 - Safety Data Sheet.

- CDN Isotopes. Safety Data Sheet.

- CAS Common Chemistry. Sodium stearate.

- Sigma-Aldrich. (November 06 2025) SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

Sources

Molecular weight and pKa values of 6-(Aminomethyl)picolinic acid HCl

An In-depth Technical Guide to the Physicochemical Properties of 6-(Aminomethyl)picolinic acid HCl

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the core physicochemical properties of 6-(Aminomethyl)picolinic acid hydrochloride, a bifunctional molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of the compound's molecular weight and its complex acid-base dissociation constants (pKa). Beyond presenting established data, this guide elucidates the rationale behind these values through structural analysis and provides a robust, field-proven experimental protocol for their empirical determination.

Introduction and Structural Elucidation

6-(Aminomethyl)picolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring an aminomethyl substituent at the 6-position of the pyridine ring.[1][2] This unique structure imparts bifunctional characteristics: the picolinic acid moiety acts as an effective chelating agent for various metal ions, while the aminomethyl group provides a reactive handle for further chemical modification, such as amide bond formation.[3][4][5] These attributes make it a valuable building block in the synthesis of novel pharmaceutical agents, catalysts, and functional materials.[6]

The compound is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous media. Commercially, it is often available as the dihydrochloride salt, reflecting the protonation of both the basic aminomethyl group and the pyridine ring nitrogen.

Core Physicochemical Properties

The fundamental physicochemical parameters of a compound are critical for its application in research and development, influencing everything from reaction stoichiometry to pharmacokinetic behavior.

Molecular Formula and Molecular Weight

The quantitative data for 6-(Aminomethyl)picolinic acid and its common salt form are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analytical procedures.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 6-(Aminomethyl)picolinic acid | C₇H₈N₂O₂ | 152.15 | Free Base[6] |

| 6-(Aminomethyl)picolinic acid Dihydrochloride | C₇H₁₀Cl₂N₂O₂ | 225.07 | Dihydrochloride Salt[7][8] |

The dihydrochloride form is the subject of this guide, as it is the most common commercial and experimental form. Its molecular weight accounts for the addition of two equivalents of hydrogen chloride to the free base.

Acid-Base Dissociation Constants (pKa)

Understanding the pKa values is paramount for predicting the ionization state of the molecule at a given pH. This knowledge is crucial for designing drug delivery systems, interpreting biological activity, and developing analytical methods like chromatography and electrophoresis. 6-(Aminomethyl)picolinic acid is an amphoteric molecule with three distinct ionizable functional groups:

-

Carboxylic Acid (-COOH)

-

Pyridine Ring Nitrogen

-

Aminomethyl Group (-CH₂NH₂)

Direct experimental pKa values for this specific molecule are not widely published. However, we can derive highly reliable estimates by analyzing the pKa values of structurally analogous compounds.

| Ionizable Group | Structural Analogue | Analogue pKa | Estimated pKa for 6-(Aminomethyl)picolinic acid | Rationale |

| Carboxylic Acid | Picolinic Acid | ~5.3 - 5.4[9][10] | ~2-3 | The pKa of the carboxylic acid in picolinic acid itself is significantly higher than typical aromatic carboxylic acids due to the stabilizing effect of the adjacent nitrogen. However, in the fully protonated dihydrochloride form, the positively charged pyridine nitrogen and aminomethyl groups will be strongly electron-withdrawing, significantly increasing the acidity (lowering the pKa) of the carboxylic acid proton. |

| Pyridine Nitrogen | Picolinic Acid | ~1.07[11][12][13][14] | ~1-2 | The pyridine nitrogen of picolinic acid is a weak base. Its basicity is further reduced by the electron-withdrawing carboxylic acid group. This value is expected to remain low in the target molecule. |

| Aminomethyl Group | Benzylamine | ~9.33[15][16][17][18] | ~9-10 | The aminomethyl group is insulated from the aromatic ring by a methylene (-CH₂-) bridge, making it a primary alkylamine. Its basicity is therefore closely approximated by benzylamine, which has a pKa of 9.33 for its conjugate acid.[15][16] |

Summary of Ionization States:

At physiological pH (~7.4), the carboxylic acid will be deprotonated (COO⁻), while the aminomethyl group will be protonated (CH₂NH₃⁺), resulting in a zwitterionic state. The pyridine nitrogen will be unprotonated. Understanding these transitions is critical for predicting molecular interactions and solubility.

Experimental Protocol for pKa Determination

To empirically validate the estimated pKa values, potentiometric titration is the gold-standard method. This protocol is designed to be a self-validating system, providing precise and reproducible results.

Causality Behind Experimental Choices

-

High-Purity Analyte: Starting with a well-characterized, high-purity sample of 6-(Aminomethyl)picolinic acid HCl is essential to ensure that the titration curve reflects only the analyte's properties.

-

Carbonate-Free Titrant: NaOH solutions readily absorb atmospheric CO₂, forming sodium carbonate. Carbonate impurities distort the titration curve and lead to inaccurate endpoint detection. Using a freshly prepared and standardized, or commercially available, carbonate-free NaOH solution is critical.

-

Inert Atmosphere: Blanketing the titration vessel with an inert gas (Nitrogen or Argon) prevents the ingress of CO₂ during the experiment, preserving the integrity of the titrant and the sample solution.

-

Ionic Strength Adjustment: Maintaining a constant ionic strength (e.g., with 0.1 M KCl) minimizes variations in activity coefficients, ensuring that the measured potential changes are directly proportional to changes in the concentration of H⁺ ions.

Step-by-Step Methodology: Potentiometric Titration

-

Preparation:

-

Accurately weigh approximately 22.5 mg (0.1 mmol) of 6-(Aminomethyl)picolinic acid dihydrochloride.

-

Dissolve the sample in 50 mL of deionized, degassed water containing 0.1 M KCl in a jacketed titration vessel.

-

Place a calibrated magnetic stir bar in the vessel and begin stirring at a moderate, vortex-free speed.

-

Purge the headspace of the vessel with Argon or Nitrogen gas for 15 minutes before starting and maintain a gentle, positive pressure throughout the experiment.

-

-

Titration Setup:

-

Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25°C).

-

Place the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or stir bar.

-

Fill a 10 mL autoburette with standardized 0.1 M carbonate-free NaOH.

-

-

Data Acquisition:

-

Record the initial pH of the solution.

-

Begin adding the NaOH titrant in small, precise increments (e.g., 0.02 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH value and the total volume of titrant added.

-

Decrease the increment size in regions where the pH changes rapidly (i.e., near the equivalence points).

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points.

-

The pKa values are determined at the half-equivalence points. For a triprotic acid, pKa₁, pKa₂, and pKa₃ correspond to the pH at 1/2, 3/2, and 5/2 of the volume of the first equivalence point, respectively. Specialized software can be used for precise calculation using methods like the Gran plot.

-

Visualization of Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This guide has established the core physicochemical properties of 6-(Aminomethyl)picolinic acid dihydrochloride, providing a molecular weight of 225.07 g/mol and a detailed, structurally justified estimation of its three pKa values. The provided experimental protocol for potentiometric titration offers a clear and robust pathway for the empirical determination of these constants. This foundational knowledge is indispensable for scientists leveraging this versatile molecule in drug discovery, chemical synthesis, and materials science, enabling more precise and predictable experimental design.

References

-

PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Scent.vn. (n.d.). Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

LookChem. (n.d.). Picolinic acid 98-98-6 wiki. Retrieved from [Link]

-

ChemBK. (2024, April 9). Picolinic acid. Retrieved from [Link]

-

LookChem. (n.d.). Benzylamine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 98-98-6,Picolinic acid. Retrieved from [Link]

-

Chemical Database. (n.d.). picolinic acid. Retrieved from [Link]

-

IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Retrieved from [Link]

- Kütt, A., et al. (2018).

-

PMC. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

- 3. scribd.com [scribd.com]

- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-(Aminomethyl)picolinic Acid [benchchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 6-(Aminomethyl)picolinic acid dihydrochloride | 2241594-35-2 [sigmaaldrich.com]

- 9. Picolinic Acid [drugfuture.com]

- 10. picolinic acid [chemister.ru]

- 11. Page loading... [wap.guidechem.com]

- 12. chembk.com [chembk.com]

- 13. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]

- 14. Cas 98-98-6,Picolinic acid | lookchem [lookchem.com]

- 15. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. 100-46-9 CAS MSDS (Benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 18. Benzylamine [tianchipharma.com]

Technical Deep Dive: Structural and Functional Divergence of 6-(Aminomethyl)picolinic Acid vs. Canonical Picolinates

Topic: Difference between 6-(Aminomethyl)picolinic acid and picolinic acid derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "End-Capper" vs. The "Scaffold"

In the realm of coordination chemistry and medicinal design, Picolinic Acid (PA) and 6-(Aminomethyl)picolinic acid (6-AMPA) represent two fundamentally different strategic tools, despite their shared pyridine-2-carboxylic acid core.

-

Picolinic Acid acts as a "terminal" bidentate ligand .[1] It effectively "caps" metal coordination sites (N,O donor set) but lacks a vector for further molecular expansion without disrupting its binding pocket.[1] It is primarily an endogenous metabolite and a simple metal scavenger.[1]

-

6-(Aminomethyl)picolinic acid functions as a "bifunctional" scaffold .[1] The introduction of the primary amine at the 6-position provides a reactive "handle" that is orthogonal to the metal-binding domain. This allows it to serve as a critical building block for high-denticity chelators (e.g., H2dedpa for radiopharmaceuticals) or as a linker in antibody-drug conjugates (ADCs), transforming a simple chelator into a targetable delivery system.

Chemical & Physical Property Analysis[1][2][3][4][5][6][7][8]

The introduction of the aminomethyl group (-CH₂NH₂) significantly alters the acid-base profile and solubility of the molecule compared to the parent picolinic acid.

| Property | Picolinic Acid (PA) | 6-(Aminomethyl)picolinic Acid (6-AMPA) | Significance in Application |

| Molecular Formula | C₆H₅NO₂ | C₇H₈N₂O₂ | 6-AMPA adds a -CH₂NH₂ unit. |

| MW ( g/mol ) | 123.11 | 152.15 | Slight increase; negligible impact on biodistribution alone.[1] |

| Donor Set | N, O (Bidentate) | N, N, O (Potentially Tridentate) | 6-AMPA can form two 5-membered chelate rings. |

| pKa (COOH) | ~1.01 | ~1.2 (Predicted) | Both remain deprotonated at physiological pH.[1] |

| pKa (Pyridine N) | 5.39 | ~4.8 - 5.2 | The 6-substituent may slightly lower basicity via steric/inductive effects.[1] |

| pKa (Amine) | N/A | 8.43 - 9.2 (Predicted) | CRITICAL: 6-AMPA is zwitterionic at pH 7.4; the amine is protonated (+), aiding solubility. |

| Solubility | Moderate (Water) | High (Water/Buffer) | Zwitterionic character enhances aqueous solubility for biological assays.[1] |

Structural & Coordination Chemistry[1][9]

The Coordination "Dead End" vs. The "Linker"

The defining difference lies in the vector of extension .

-

Picolinic Acid: To attach PA to a drug or protein, one must typically use the carboxylate group (amide coupling).[1] However, the carboxylate is essential for metal binding.[1] Modifying it destroys the chelate ring.[1]

-

6-AMPA: The 6-aminomethyl group points away from the binding pocket.[1] This allows researchers to couple the molecule to a backbone (e.g., via alkylation or acylation) while leaving the N,O binding moiety intact.

Visualization: Structural Divergence & Coordination Modes[1]

Figure 1: Comparative coordination logic. PA is a terminal ligand, whereas 6-AMPA allows orthogonal conjugation (green arrow) without disrupting the metal-binding core.

Applications in Drug Development: The "H2dedpa" Case Study

The most authoritative application of 6-AMPA is its role as the precursor for H2dedpa (6,6'-((ethane-1,2-diylbis(azanediyl))bis(methylene))dipicolinic acid), a gold-standard chelator for Gallium-68 (PET imaging) and Copper-64.

Why 6-AMPA is superior here:

-

Kinetic Inertness: By linking two 6-AMPA units via an ethylenediamine bridge, the resulting hexadentate ligand wraps around the metal (Ga³⁺) to form a distorted octahedral complex.[1]

-

Fast Labeling: The picolinate oxygen donors allow for rapid metal complexation at room temperature, unlike macrocycles (e.g., DOTA) which often require heating.[1]

-

Stability: The 6-AMPA "arms" provide a rigid framework that resists transchelation by serum proteins (transferrin).[1]

Experimental Protocols

Protocol A: Synthesis of 6-(Aminomethyl)picolinic Acid

Rationale: Direct amination of the methyl group is difficult.[1] The standard reliable route proceeds via radical bromination followed by azide displacement or Gabriel synthesis.[1]

Reagents: Methyl 6-methylpicolinate, N-Bromosuccinimide (NBS), Benzoyl Peroxide, Sodium Azide (NaN₃), Pd/C, H₂.

-

Bromination (Radical Substitution):

-

Azidation:

-

Reduction (Staudinger or Hydrogenation):

-

Hydrolysis:

-

Treat the ester with 1M LiOH (aq) in THF/Water (1:1) for 2 hours.

-

Adjust pH to ~7.0 to precipitate or isolate the zwitterionic 6-(Aminomethyl)picolinic acid .[1]

-

Protocol B: Metal Complexation (General Screening)

Rationale: To verify the tridentate vs. bidentate mode.

-

Ligand Solution: Dissolve 6-AMPA (0.1 mmol) in D₂O (for NMR) or Buffer (pH 7.4).

-

Metal Addition: Add MCl₂ (Zn²⁺ or Cu²⁺) (0.5 to 1.0 eq).[1]

-

Observation:

-

UV-Vis: Look for d-d transition shifts. A shift to shorter wavelengths (higher energy) compared to PA indicates increased field strength (N,N,O vs N,O).

-

NMR (Zn²⁺): Significant downfield shift of the methylene protons (-CH₂-) indicates coordination of the amine nitrogen.

-

Synthesis Workflow Visualization

Figure 2: Step-by-step synthetic pathway from commercially available precursors to 6-AMPA.

References

-

Boros, E., et al. (2010).[1] "Acyclic Chelate with Amide Arms for 68Ga PET Imaging." Journal of the American Chemical Society.[1] Link (Context: Use of picolinic acid derivatives in H2dedpa).

-

Ramogida, C. F., & Orvig, C. (2013).[1] "Ligand Design for Radiopharmaceutical Applications." Accounts of Chemical Research. Link (Context: Comparison of chelator backbones).

-

NIST Standard Reference Data. "Picolinic Acid pKa values." Link

-

Price, E. W., et al. (2014).[1] "H2dedpa Derivatives for 64Cu Radiopharmaceuticals." Journal of Medicinal Chemistry. Link (Context: 6-AMPA as the critical building block).

Sources

6-Aminomethyl-2-pyridinecarboxylic acid hydrochloride synonyms and nomenclature

This guide provides an in-depth technical analysis of 6-Aminomethyl-2-pyridinecarboxylic acid hydrochloride , a critical bifunctional building block used in peptidomimetics, foldamer research, and metal chelation.

Synonyms, Nomenclature, and Synthetic Methodology

Executive Summary

6-Aminomethyl-2-pyridinecarboxylic acid hydrochloride (CAS: 2241594-35-2 for 2HCl; 160939-10-6 for free acid/generic) is a pyridine-based scaffold featuring two orthogonal functional groups: a carboxylic acid at position 2 and a primary aminomethyl group at position 6. Unlike its isomer 6-aminopicolinic acid (where the amine is directly attached to the aromatic ring), this compound possesses a methylene spacer (

Nomenclature & Chemical Identity

Standardized Nomenclature

The nomenclature for this compound can be derived from three distinct parent structures: pyridine , picolinic acid , or picoline .

| Convention | Name | Notes |

| IUPAC (Systematic) | 6-(Aminomethyl)pyridine-2-carboxylic acid hydrochloride | Preferred for formal documentation. Explicitly numbers the ring atoms. |

| Common / Trivial | 6-(Aminomethyl)picolinic acid hydrochloride | "Picolinic acid" implies pyridine-2-carboxylic acid. Most common in catalogs. |

| Structural | 2-Carboxy-6-(aminomethyl)pyridine HCl | Emphasizes the two functional groups as substituents. |

| Abbreviated | 6-AMPA-HCl | Used in peptide synthesis and internal lab notebooks. |

Structural Differentiation (Critical)

Researchers frequently confuse this compound with 6-Aminopicolinic acid . The distinction is the methylene bridge.

-

Target Compound: 6-(Aminomethyl)picolinic acid (

at C6). Used for flexible linkers and foldamers. -

Common Imposter: 6-Aminopicolinic acid (

at C6). Used for rigid hydrogen-bonding arrays; the amine is less basic due to resonance with the ring.

Chemical Identifiers

-

Molecular Formula:

-

Molecular Weight: 152.15 g/mol (Free Acid); ~225.07 g/mol (Dihydrochloride)

-

CAS Number:

-

2241594-35-2 (Dihydrochloride salt)

-

160939-10-6 (Free acid / Generic)

-

-

SMILES: Cl.Cl.NCC1=CC=CC(C(=O)O)=N1 (Dihydrochloride)

Visualizations

Nomenclature Decomposition

The following diagram illustrates how the systematic name maps to the chemical structure, highlighting the critical "Aminomethyl" spacer.

Figure 1: Structural breakdown of the nomenclature components.

Synthesis Pathway

The most reliable synthesis route involves the reduction of 6-cyanopicolinic acid derivatives.

Figure 2: Synthetic route from 2,6-dipicolinic acid via the nitrile intermediate.[1]

Experimental Protocols

Verification Protocol: 1H-NMR Analysis

To confirm the identity and purity of the hydrochloride salt, use the following NMR parameters. The key diagnostic signal is the methylene singlet.

-

Solvent:

or DMSO- -

Internal Standard: TMS (0.00 ppm)

-

Expected Signals (DMSO-

):- 8.0 - 8.2 ppm (m, 3H): Pyridine ring protons (H3, H4, H5). Look for an AB2 or ABC splitting pattern depending on resolution.

-

4.2 - 4.4 ppm (s, 2H): Methylene protons (

-

8.5 - 9.0 ppm (br s): Ammonium protons (

Synthesis Protocol: Catalytic Hydrogenation Route

Context: This protocol describes the reduction of the nitrile precursor, which is the industry standard for generating the aminomethyl group while preserving the pyridine ring.

Reagents:

Procedure:

-

Preparation: Dissolve Methyl 6-cyanopicolinate (1.0 eq) in Methanol (0.1 M concentration).

-

Acidification: Add Concentrated HCl (2.5 eq) dropwise. The acid is crucial to prevent the formation of secondary amines (dimerization) by protonating the primary amine immediately upon formation.

-

Hydrogenation: Add Pd/C catalyst (10 wt% loading). Purge the vessel with

, then introduce -

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (disappearance of nitrile spot) or LC-MS.

-

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to obtain the crude methyl ester hydrochloride.

-

Hydrolysis: Dissolve the residue in 6N HCl and reflux for 2 hours to hydrolyze the methyl ester. Evaporate to dryness to yield 6-(Aminomethyl)picolinic acid dihydrochloride as a white/off-white solid.

Applications in Drug Development

-

Foldamers: This amino acid is a "gamma-amino acid" equivalent when incorporated into peptide backbones. It introduces a specific curvature (turn) in the backbone, facilitating the design of helical mimics (Huc et al., 2010).

-

PROTAC Linkers: The diamine functionality allows it to serve as a rigid, heteroaromatic linker between an E3 ligase ligand and a protein of interest.

-

Metal Chelation: The picolinic acid moiety (N and COOH) forms stable 5-membered chelate rings with transition metals (Zn, Cu, Fe), while the distal amine remains available for conjugation.

References

-

Huc, I., et al. (2010). Solid Phase Synthesis of Aromatic Oligoamides: Application to Helical Water-Soluble Foldamers. The Journal of Organic Chemistry.

-

David Publishing. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13809143, Methyl 6-aminopyridine-2-carboxylate (Analogous Structure).

-

Organic Syntheses. (1940). Picolinic Acid Hydrochloride.[2] Org. Synth. 1940, 20, 79. (Foundational chemistry for picolinic acid derivatives).

Sources

Stability of 6-(Aminomethyl)picolinic Acid Hydrochloride in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 6-(Aminomethyl)picolinic acid hydrochloride in solution. As a molecule combining a picolinic acid moiety with a primary aminomethyl group, its stability profile is critical for applications in pharmaceutical research and development. This document delineates the core chemical properties of the molecule, explores potential degradation pathways based on functional group reactivity and data from analogous structures, and provides detailed, field-proven protocols for conducting robust stability assessments. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), to ensure scientific integrity and regulatory relevance.[1][2][3][4] The guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to design and interpret stability studies effectively.

Introduction and Molecular Profile

This compound is a bifunctional organic compound featuring a pyridine-2-carboxylic acid (picolinic acid) backbone substituted with an aminomethyl group at the 6-position.[5][6][7] The hydrochloride salt form enhances its solubility in aqueous media.

Molecular Structure:

Caption: Chemical structure of this compound.

Understanding the inherent reactivity of the picolinic acid and aminomethyl functionalities is fundamental to predicting its stability. Picolinic acid is a derivative of pyridine with a carboxylic acid group at the 2-position.[8] The primary amine group is known to be susceptible to oxidative degradation and can participate in various reactions, particularly in the presence of certain excipients or environmental stressors.[9][10][11][12]

Table 1: Physicochemical Properties of 6-(Aminomethyl)picolinic Acid Dihydrochloride

| Property | Value | Source |

| CAS Number | 2241594-35-2 | [5][6] |

| Molecular Formula | C7H10Cl2N2O2 | [5] |

| Molecular Weight | 225.07 g/mol | [5][6] |

| Physical Form | Solid | [5] |

| Storage | 2-8°C, Inert atmosphere | [5] |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the known chemistry of its functional groups and related pyridine derivatives. Forced degradation studies are essential to definitively identify and characterize these pathways.[1][3][4][13]

Hydrolytic Degradation

The ester and amide linkages are typically the most susceptible to hydrolysis. Since this compound lacks these, it is expected to be relatively stable against hydrolysis across a range of pH values. However, extreme pH conditions and elevated temperatures could potentially promote decarboxylation of the picolinic acid moiety, although this is generally a high-energy process for this class of compounds.

Oxidative Degradation

Oxidation is anticipated to be a primary degradation pathway for this molecule due to the presence of the primary amine.[11][12]

-

Oxidation of the Aminomethyl Group: The primary amine can be oxidized to form various products, including the corresponding imine, aldehyde, or further to a carboxylic acid. This can be initiated by reactive oxygen species, trace metal ions, or peroxides present as impurities in excipients.[9][11][14]

-

Pyridine N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide.

Photodegradation

Pyridine carboxylic acid derivatives have been shown to be susceptible to photodegradation.[15][16][17] Exposure to UV or visible light could lead to:

-

Decarboxylation: Photochemical reactions can induce the loss of the carboxylic acid group.[18][19]

-

Ring Opening and Rearrangement: High-energy photons can lead to the cleavage of the pyridine ring, forming various conjugated carbonyls and carboxylic acids.[15][17]

-

Hydroxylation: Photolysis in aqueous solutions can result in the formation of hydroxylated derivatives of the pyridine ring.[17][20][21]

The following diagram illustrates the potential degradation pathways that should be investigated.

Caption: Potential Degradation Pathways for this compound.

Experimental Design for Stability Assessment: A Self-Validating Protocol

A robust stability study is designed to be a self-validating system. This means that the analytical methods used must be proven to be "stability-indicating," capable of separating the parent compound from all potential degradation products, process impurities, and other components in the sample matrix.[13][22][23][24]

Development of a Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for stability testing of small molecules.[23][25]

Protocol 1: Stability-Indicating HPLC Method Development

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm) as it offers good retention for a wide range of polar and non-polar compounds.

-

Mobile Phase Screening:

-

Aqueous Phase (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid in water to ensure good peak shape for the amine.

-

Organic Phase (B): Acetonitrile or Methanol.

-

-

Gradient Elution: Develop a gradient elution method to separate compounds with a wide range of polarities. A typical starting gradient would be 5% to 95% B over 20-30 minutes.

-

Detection Wavelength: Determine the UV absorbance maxima of this compound using a diode array detector (DAD).

-

Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation (resolution > 2) between the parent peak and any observed degradant peaks.

-

Forced Degradation Sample Analysis: Analyze the samples generated from the forced degradation studies (Protocol 2) to challenge the method's specificity. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent compound and from each other.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted to intentionally degrade the sample to identify likely degradation products and validate the stability-indicating power of the analytical method.[1][2][3][4][26] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[1][26]

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours).

-

Neutralize the samples with 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature, collecting samples at various time points.

-

Neutralize the samples with 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H2O2).

-

Incubate at room temperature and monitor the reaction closely, as oxidation can be rapid. Collect samples at early time points (e.g., 0.5, 1, 2, 4 hours).

-

-

Thermal Degradation (Solution):

-

Incubate the stock solution at an elevated temperature (e.g., 70°C) in a sealed vial.

-

Collect samples at various time points.

-

-

Photostability:

-

Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

-

Control Samples: For each stress condition, a control sample (drug substance in solvent without the stressor) should be stored at room temperature and protected from light.

The following workflow diagram illustrates the process of conducting forced degradation studies and developing a stability-indicating method.

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Data Interpretation and Reporting

A comprehensive stability report should include the following:

-

A summary of the forced degradation conditions and the extent of degradation observed for each.

-

Chromatograms of the control and stressed samples, demonstrating the separation of the parent compound from its degradants.

-

A table summarizing the retention times and peak areas of the parent compound and all detected degradation products.

-

Peak purity analysis data (e.g., from a DAD) to confirm that the parent peak is free from co-eluting impurities.

-

Identification of major degradation products, if possible, using techniques like mass spectrometry (LC-MS).

-

A proposed degradation pathway based on the identified products.

Table 2: Example Data Summary from Forced Degradation Studies

| Stress Condition | Duration (hrs) | Parent Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 M HCl, 60°C | 24 | 98.5 | 0.8 | Not Detected |

| 0.1 M NaOH, RT | 24 | 99.2 | Not Detected | Not Detected |

| 3% H2O2, RT | 4 | 85.3 | 10.2 (DP-Ox1) | 3.5 (DP-Ox2) |

| 70°C | 24 | 97.8 | 1.5 | Not Detected |

| Light Exposure | - | 92.1 | 4.8 (DP-Ph1) | 2.1 (DP-Ph2) |

Conclusion and Recommendations

The stability of this compound in solution is governed by the reactivity of its primary amine and pyridine carboxylic acid functionalities. While likely stable to hydrolysis, it is predicted to be susceptible to oxidative and photolytic degradation. A systematic approach to stability testing, guided by ICH principles, is crucial for understanding its degradation profile.

It is recommended that:

-

Forced degradation studies are conducted early in the development process to inform formulation and packaging decisions.

-

A well-validated, stability-indicating analytical method is established to ensure accurate monitoring of the compound's purity and potency over time.

-

Solutions of this compound should be protected from light and stored at recommended temperatures to minimize degradation.

-

Careful consideration should be given to excipient compatibility, particularly avoiding those with known peroxide impurities.

This guide provides a robust framework for assessing the stability of this compound. By following these principles and protocols, researchers can generate high-quality, reliable data to support the development of safe and effective products.

References

-

Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 56(5), 1352–1356. [Link]

-

Krzyżanowska, E., Klonowska, K., Olszanowski, A., & Borowiak-Resterna, A. (2002). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 20(3), 339-353. [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Yang, Z., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 24(5), 963. [Link]

-

Fang, H., et al. (2012). Biodegradation of pyridine under UV irradiation. ResearchGate. [Link]

-

Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

-

ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (2012, September 25). CHAPTER 3: Oxidative Degradation. [Link]

-

Sedić, M., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 35. [Link]

-

Sharma, G., & Saini, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

Wang, X., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. Water Research, 87, 403-411. [Link]

-

Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

-

Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

-

He, J., et al. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. Current Microbiology, 74(7), 849-856. [Link]

-

Lapinski, L., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 4433. [Link]

-

Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Waterman, K. C., & Swanson, J. T. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 324. [Link]

-

Kumar, A., & Rao, G. N. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 121-128. [Link]

-

Sree, P. S., & Kumar, T. S. (2017). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Indo American Journal of Pharmaceutical Sciences, 4(11), 4252-4263. [Link]

-

Rahman, M. M., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Applied Sciences, 15(22), 16009. [Link]

-

Chemister.ru. (n.d.). picolinic acid. [Link]

-

Stermitz, F. R., & Huang, W. H. (1970). Photochemistry of N-heterocycles. VI. Thermal and photodecarboxylation of pyridylacetic acids and photocleavage of some 2-substituted pyridines. Journal of the American Chemical Society, 92(5), 1446–1448. [Link]

-

National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Picolinic acid. [Link]

-

Zhang, Y., et al. (2025). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. Angewandte Chemie International Edition, 64(35), e202508889. [Link]

-

Bunting, J. W., & Meathrel, W. G. (1970). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 962-965. [Link]

-

Subramaniam, P. (2010). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). Bulletin of the Chemical Society of Ethiopia, 24(2). [Link]

-

Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3449-3455. [Link]

-

Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2154. [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. [Link]

-

Huang, R., & Patureau, F. W. (2020). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. Organic Letters, 22(15), 6034-6038. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. onyxipca.com [onyxipca.com]

- 3. pharmoutsourcing.com [pharmoutsourcing.com]

- 4. scispace.com [scispace.com]

- 5. 6-(Aminomethyl)picolinic acid dihydrochloride | 2241594-35-2 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Picolinic acid - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. books.rsc.org [books.rsc.org]

- 15. journals.asm.org [journals.asm.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. irjpms.com [irjpms.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. scispace.com [scispace.com]

- 25. ijpsm.com [ijpsm.com]

- 26. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of bifunctional chelators using 6-(Aminomethyl)picolinic acid hydrochloride

Application Note: Synthesis of Bifunctional Chelators (BFCs) Using 6-(Aminomethyl)picolinic Acid

Executive Summary

This guide details the synthesis of H₂dedpa (6,6'-((ethane-1,2-diylbis(azanediyl))bis(methylene))dipicolinic acid) derivatives using 6-(Aminomethyl)picolinic acid hydrochloride (6-AMPA·HCl) as the primary building block.

While the "classic" synthesis of H₂dedpa involves alkylating a diamine backbone with a halomethyl-pyridine, this protocol utilizes a "Convergent Reverse Synthesis" strategy. Here, 6-AMPA acts as the nucleophile targeting a bifunctional electrophilic backbone. This approach is particularly advantageous when introducing sensitive functional handles (e.g., hydroxyl or isothiocyanate groups) onto the chelator backbone for bioconjugation, creating a true Bifunctional Chelator (BFC).

Key Applications:

-

Radiometals: Gallium-68 (

), Copper-64 ( -

Mechanism: Hexadentate coordination (

) providing rapid kinetics and high thermodynamic stability.

Strategic Overview & Causality

The choice of 6-AMPA[1]·HCl dictates a nucleophilic attack pathway. Unlike standard ethylenediamine alkylation, this route allows for the modular assembly of the chelator around a central linker.

The "Protection-First" Imperative: 6-AMPA is an amino acid analogue. Attempting direct alkylation without protecting the carboxylic acid will lead to zwitterionic solubility issues and competing O-alkylation. Therefore, methyl esterification is the non-negotiable first step to render the molecule soluble in organic solvents (DCM, MeCN) and direct reactivity solely to the primary amine.

The Backbone Choice (Bifunctionality):

To create a BFC, we utilize Epichlorohydrin or 1,3-dibromo-2-propanol as the linker. This introduces a central hydroxyl group (

Workflow Logic

Figure 1: Convergent synthesis workflow transforming 6-AMPA into a hydroxyl-functionalized BFC (H₂hbedpa).

Detailed Experimental Protocols

Phase 1: Activation (Esterification)

Objective: Convert the zwitterionic salt into a reactive nucleophile.

Reagents:

-

This compound (1.0 eq)

-

Thionyl chloride (

) (3.0 eq) -

Anhydrous Methanol (Solvent)

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a stir bar and reflux condenser. Flush with Argon.

-

Dissolution: Suspend 6-AMPA·HCl (1.0 g, 5.3 mmol) in anhydrous methanol (20 mL) at 0°C (ice bath).

-

Addition: Add

(1.15 mL, 15.9 mmol) dropwise over 15 minutes. Caution: Exothermic gas evolution (HCl/SO2). -

Reflux: Remove ice bath and heat to reflux (65°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup: Concentrate in vacuo to yield a white solid.

-

Neutralization (Critical): The product is the hydrochloride salt of the ester. Dissolve in minimal saturated

and extract immediately with DCM (-

Yield Expectation: >90%[2]

-

Validation:

(CDCl

-

Phase 2: Backbone Assembly (The "Reverse" Alkylation)

Objective: Link two picolinate arms via a functionalized backbone. We use Epichlorohydrin to generate H₂hbedpa (hydroxyl-functionalized dedpa), providing a handle for conjugation.

Reagents:

-

Methyl 6-(aminomethyl)picolinate (Free base from Phase 1) (2.2 eq)

-

Epichlorohydrin (1.0 eq)

-

Triethylamine (TEA) or

(3.0 eq) -

Ethanol or Acetonitrile (Solvent)

Protocol:

-

Mixing: Dissolve Methyl 6-(aminomethyl)picolinate (1.0 g, 6.0 mmol) in Ethanol (15 mL). Add TEA (1.25 mL).

-

Controlled Addition: Cool to 0°C. Add Epichlorohydrin (0.23 mL, 2.9 mmol) dropwise.

-

Why? Slow addition prevents polymerization of the epoxide.

-

-

Reaction: Stir at Room Temperature (RT) for 2 hours, then heat to 60°C for 12 hours.

-

Mechanism: The first amine opens the epoxide ring; the second amine displaces the chloride.

-

-

Purification: Evaporate solvent. Redissolve residue in DCM and wash with brine. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

-

Target:Dimethyl 6,6'-((2-hydroxypropane-1,3-diyl)bis(azanediyl))bis(methylene)dipicolinate .

-

Phase 3: Deprotection (Hydrolysis)

Objective: Reveal the carboxylic acids for metal coordination.

Protocol:

-

Dissolve the diester intermediate in THF/Water (1:1).

-

Add Lithium Hydroxide (LiOH, 4.0 eq).

-

Stir at RT for 4 hours.

-

Acidify to pH 2–3 with 1M HCl. The ligand may precipitate or require purification via semi-prep HPLC (C18 column).

-

Lyophilize to obtain the final BFC: H₂hbedpa .

Data Summary & Validation

Table 1: Key Characterization Parameters for H₂hbedpa Precursor

| Parameter | Expected Value / Observation | Interpretation |

| Multiplet | Confirms opening of epoxide and retention of hydroxyl handle. | |

| Doublets/Triplets | Confirms integrity of the picolinate arms. | |

| MS (ESI+) | Validates successful dialkylation (no mono-alkylated byproducts). | |

| Solubility | Soluble in Water/MeOH; Insoluble in DCM | Zwitterionic nature of the final free acid. |

Self-Validating Step:

Before using the ligand for radiolabeling, perform a "Cold" Complexation Test . React 1 mg of ligand with 1 eq of non-radioactive

Bioconjugation Strategy (The "Bifunctional" Aspect)

The hydroxyl group generated in Phase 2 is the conjugation handle. It can be activated to attach to antibodies or peptides.

Activation Pathway:

-

Reagent:

-Disuccinimidyl carbonate (DSC). -

Reaction: React the ester-protected ligand (from Phase 2) with DSC + Pyridine in dry MeCN.

-

Product: An NHS-Carbonate activated ligand.

-

Conjugation: React this NHS-ester with lysine residues on an antibody (pH 8.5) before the final LiOH hydrolysis step (if the antibody can withstand mild basic hydrolysis) OR hydrolyze first, then activate (more challenging due to zwitterions).

-

Alternative: Convert the -OH to an Isothiocyanate via reaction with thiophosgene (requires care) or use a linker like

-SCN-Bn-isocyanate attached to the secondary amines if the backbone strategy is modified.

-

References

-

Boros, E., et al. (2010). "Acyclic Chelate with Ideal Properties for 68Ga PET Imaging." Journal of the American Chemical Society. Link

- Context: Establishes H2dedpa as the gold standard for acyclic Ga-68 chel

-

Ramogida, C. F., et al. (2016).[3] "Synthesis and characterization of lipophilic cationic Ga(III) complexes based on the H2CHXdedpa and H2dedpa ligands." RSC Advances. Link

- Context: Describes the modification of the dedpa backbone, supporting the feasibility of the epichlorohydrin route.

-

Price, E. W., & Orvig, C. (2014). "Matching chelators to radiometals for radiopharmaceuticals." Chemical Society Reviews. Link

- Context: Comprehensive review of picolinic acid chel

-

Zlatopolskiy, B. D., et al. (2004). "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids." Molecules. Link

- Context: Validation of the esterification protocol for pyridine carboxylic acids.

Sources

- 1. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]

- 2. Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of lipophilic cationic Ga(III) complexes based on the H2CHXdedpa and H2dedpa ligands and their 67/68Ga radiolabeling studies | UBC Chemistry [chem.ubc.ca]

Topic: Protocols for Peptide Coupling with 6-(Aminomethyl)picolinic acid HCl

An Application Note from the Office of the Senior Application Scientist

**Abstract

This comprehensive guide provides a detailed exploration of the chemical principles and practical protocols for the successful coupling of 6-(aminomethyl)picolinic acid hydrochloride to N-protected amino acids or peptides. As a non-canonical building block featuring a metal-chelating picolinic acid motif, its incorporation into peptide chains is of significant interest for the development of novel diagnostics, targeted therapeutics, and catalytic peptides. This document moves beyond simple step-by-step instructions to explain the critical causality behind experimental choices, ensuring researchers can adapt and troubleshoot these protocols effectively. We will address the specific challenges posed by this molecule, including its hydrochloride salt form and the nucleophilicity of the pyridine ring, and present robust, validated protocols using both common and high-efficiency coupling reagents.

Foundational Principles: The Amide Bond Formation

Peptide coupling is the formation of an amide bond between the carboxyl group of one molecule and the amino group of another.[1][2] This condensation reaction is not spontaneous under mild conditions because the carboxylic acid is not sufficiently electrophilic to be attacked by the amine nucleophile.[3] Therefore, the core principle of any peptide coupling strategy is the activation of the carboxyl group.[4] This is achieved by converting the carboxyl's hydroxyl group into a better leaving group, creating a highly reactive intermediate that is readily attacked by the amine.[5]

Modern peptide synthesis relies on a sophisticated toolkit of coupling reagents designed to perform this activation efficiently while minimizing side reactions, most notably racemization of the chiral center of the amino acid.[6][7] These reagents can be broadly categorized, with uronium/aminium salts and carbodiimides being the most prevalent.

-

Carbodiimides (e.g., DCC, EDC): These reagents facilitate dehydration to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used.[2][8] These additives trap the O-acylisourea to form a less reactive but more stable active ester, which suppresses racemization and improves coupling efficiency.[6][9]

-

Onium Salts (e.g., HATU, HBTU, PyBOP): Uronium/aminium and phosphonium salts are among the most efficient coupling reagents available.[1][10] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) come "pre-packaged" with an HOAt moiety. In the presence of a non-nucleophilic base, they react with the carboxylic acid to directly and rapidly form the corresponding highly reactive OAt-active ester.[11][12] This rapid conversion and high reactivity make them ideal for challenging couplings, including those involving sterically hindered amino acids.[6][12]

A critical, and often overlooked, component of onium salt chemistry is the requirement for a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4][7] The base serves two purposes: it deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, which initiates the reaction, and it neutralizes any amine salts present in the reaction mixture.[13]

Unique Considerations for 6-(Aminomethyl)picolinic acid HCl

Coupling this specific building block introduces several variables that must be carefully controlled for a successful outcome.

-

The Hydrochloride Salt: The starting material is an HCl salt, meaning the primary amine is protonated and non-nucleophilic. Stoichiometric addition of a base is required to liberate the free amine before it can participate in the coupling reaction. An excess of base is typically used to ensure both neutralization of the salt and to facilitate the carboxyl activation step.

-

Choice of Base: The selection of the base is critical. A sterically hindered, non-nucleophilic base like DIPEA is strongly recommended.[4] Less hindered bases could potentially act as competing nucleophiles, attacking the activated carboxyl group. For reactions particularly sensitive to racemization, a weaker base like sym-collidine may be considered.[4]

-

Potential for Side Reactions: The pyridine nitrogen of the picolinic acid ring is nucleophilic and could, in principle, interfere with the reaction. However, its nucleophilicity is significantly lower than the primary aliphatic amine, and under standard coupling conditions, preferential N-acylation at the aminomethyl group is overwhelmingly favored. More aggressive activation methods, such as conversion to an acyl chloride with thionyl chloride, should be approached with caution as they can lead to undesired side reactions like chlorination of the pyridine ring.[14]

Recommended Coupling Protocols

The following protocols are designed for a standard 0.1 mmol scale solution-phase coupling. They can be scaled linearly as needed. The choice between the protocols depends on the value of the starting materials, the steric hindrance of the coupling partner, and cost considerations.

Protocol 1: High-Efficiency Coupling with HATU

This is the recommended method for difficult couplings or when maximizing yield is the primary concern. HATU is highly efficient, fast, and provides excellent suppression of racemization.[10][12]

| Reagent | MW ( g/mol ) | Equivalents | Amount (0.1 mmol scale) |

| N-Protected Amino Acid/Peptide | - | 1.0 | 0.1 mmol |

| 6-(Aminomethyl)picolinic acid HCl | 188.62 | 1.1 | 20.7 mg |

| HATU | 380.23 | 1.1 | 41.8 mg |

| DIPEA | 129.24 | 3.0 | 52 µL |

| Anhydrous DMF | - | - | 2.0 mL |

-

Reactant Preparation (Vial A): In a clean, dry reaction vial, dissolve the N-protected amino acid or peptide (0.1 mmol) and HATU (41.8 mg, 1.1 eq) in 1.0 mL of anhydrous DMF.

-

Amine Preparation (Vial B): In a separate vial, dissolve 6-(aminomethyl)picolinic acid HCl (20.7 mg, 1.1 eq) in 1.0 mL of anhydrous DMF. Add DIPEA (52 µL, 3.0 eq) to this solution. Mix well and let it stand for 5 minutes to ensure complete neutralization of the hydrochloride salt.

-

Activation & Coupling: Add the contents of Vial B (the amine solution) to Vial A (the acid/HATU solution).

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-3 hours.[7]

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL). Wash sequentially with 5% aqueous citric acid (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and finally with brine (1 x 10 mL).[7]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography or preparative RP-HPLC.

Protocol 2: Economical Coupling with EDC/HOBt

This method uses the more cost-effective carbodiimide chemistry. It is generally reliable but may be slower than HATU-mediated coupling. The use of HOBt is mandatory to enhance reactivity and minimize racemization.[4][13]

| Reagent | MW ( g/mol ) | Equivalents | Amount (0.1 mmol scale) |

| N-Protected Amino Acid/Peptide | - | 1.0 | 0.1 mmol |

| 6-(Aminomethyl)picolinic acid HCl | 188.62 | 1.1 | 20.7 mg |

| EDC·HCl | 191.70 | 1.2 | 23.0 mg |

| HOBt (anhydrous) | 135.12 | 1.2 | 16.2 mg |

| DIPEA | 129.24 | 2.0 | 35 µL |

| Anhydrous DMF or DCM | - | - | 2.0 mL |

-

Reactant Combination: In a clean, dry reaction vial, combine the N-protected amino acid/peptide (0.1 mmol), 6-(aminomethyl)picolinic acid HCl (20.7 mg, 1.1 eq), EDC·HCl (23.0 mg, 1.2 eq), and HOBt (16.2 mg, 1.2 eq).

-

Solvent & Base Addition: Add 2.0 mL of anhydrous DMF (or DCM) and dissolve the components. Cool the vial in an ice bath (0 °C).

-

Initiation: Add DIPEA (35 µL, 2.0 eq) to the cooled solution. Note: One equivalent of DIPEA neutralizes the HCl salt, and the second neutralizes the HCl from the EDC reagent.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Carbodiimide reactions can take from 2 to 24 hours to reach completion.

-

Work-up & Isolation: Follow steps 6-8 from Protocol 1. Note that the urea by-product from EDC is water-soluble and will be removed during the aqueous work-up.[8]

Visualizing the Workflow and Mechanism

A clear understanding of the process flow and underlying chemistry is essential for success.

Caption: High-level workflow for peptide coupling.

Caption: Simplified mechanism of HATU-mediated activation.

Purification and Characterization

Post-synthesis, the crude product will contain the desired peptide alongside unreacted starting materials, reagents, and by-products.[15]

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification.[15][16] A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[15] The non-polar stationary phase retains the peptide based on its hydrophobicity, allowing for separation from more polar impurities. Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized.

-

Characterization: The identity and purity of the final product should always be confirmed.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool to confirm that the product has the correct molecular weight and to assess its purity.

-

NMR (Nuclear Magnetic Resonance): For detailed structural confirmation, ¹H and ¹³C NMR spectroscopy can be employed.

-

Troubleshooting Common Issues